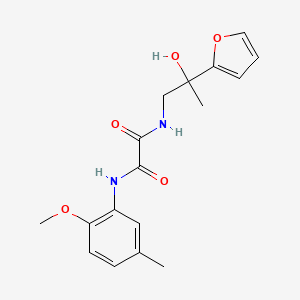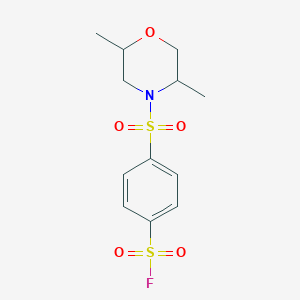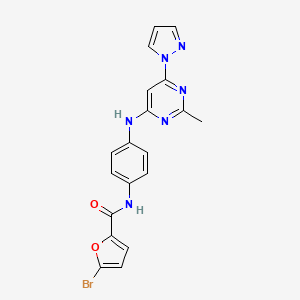
5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a pyrazole ring, a pyrimidine ring, a phenyl ring, and a furan ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the pyrazole and pyrimidine rings . The bromine atom attached to the pyrimidine ring would add some steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich pyrazole and pyrimidine rings, as well as the electron-withdrawing bromine atom . These features could make the compound susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the polar amide group and the aromatic rings could make the compound relatively insoluble in water .科学的研究の応用
Antiprotozoal Agents
Research has identified compounds with structural similarities to 5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide as potential antiprotozoal agents. For instance, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and in vitro IC50 values indicative of significant antiprotozoal activity, particularly against T. b. rhodesiense and P. falciparum. Such compounds have demonstrated excellent in vivo activity in mouse models for trypanosomiasis, highlighting their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, through various synthetic pathways, have been screened for cytotoxic effects on different cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This research indicates the potential of pyrazolopyrimidine derivatives in the treatment of cancer and inflammation-related disorders (Rahmouni et al., 2016).
Antiviral Agents
Compounds structurally related to the queried chemical have also been explored for their antiviral activities, particularly against avian influenza virus H5N1. Research involving heterocyclic compounds based on furanone derivatives has shown promising results, with specific compounds exhibiting significant antiviral activity. This suggests potential applications of similar compounds in developing antiviral therapeutics (Flefel et al., 2012).
Synthetic Methodologies
Additionally, there is significant interest in the synthesis methodologies of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the compound . These studies focus on developing efficient, economical, and environmentally friendly synthesis routes, which are crucial for the scalable production of such compounds for further biological evaluation and potential pharmaceutical applications (Heravi et al., 2007).
将来の方向性
特性
IUPAC Name |
5-bromo-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O2/c1-12-22-17(11-18(23-12)26-10-2-9-21-26)24-13-3-5-14(6-4-13)25-19(27)15-7-8-16(20)28-15/h2-11H,1H3,(H,25,27)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCZCRBKVBFLKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

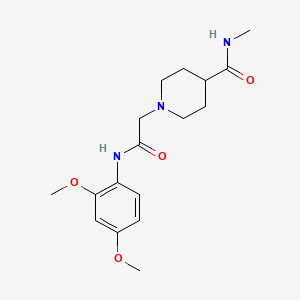
![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)
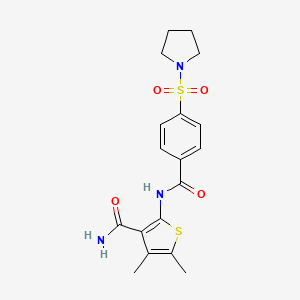
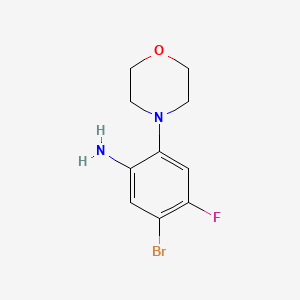
![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)
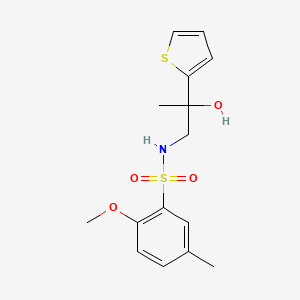
![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)
![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)
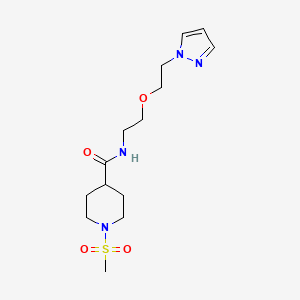
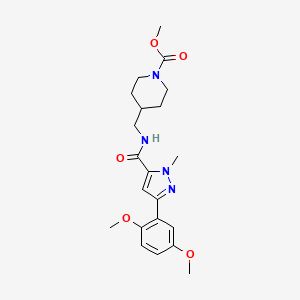
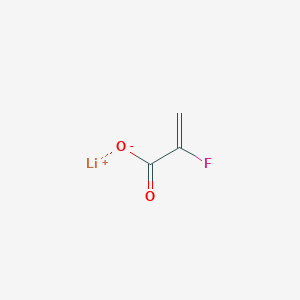
![N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2418017.png)
